4-(Pyridin-2-ylsulfanyl)benzoic acid
Description
Contextual Significance of Pyridine-Carboxylic Acid Derivatives in Advanced Organic Chemistry
Pyridine-carboxylic acid derivatives are a well-established and important class of compounds in organic chemistry. The pyridine (B92270) ring, an aromatic heterocycle, provides a nitrogen atom that can act as a ligand for metal ions or a hydrogen bond acceptor. The carboxylic acid group is a versatile functional group capable of forming salts, esters, and participating in hydrogen bonding, as well as coordinating to metal centers. The combination of these two functionalities within a single molecule creates bifunctional ligands that are extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of both the pyridine and carboxylate groups to bind to metal ions allows for the formation of diverse and intricate supramolecular structures with potential applications in areas such as gas storage and catalysis.
The Role of Sulfur-Containing Moieties in Functional Organic Compounds
The incorporation of sulfur atoms, particularly in the form of thioethers, significantly influences the properties of organic molecules. The sulfur atom in a thioether linkage possesses lone pairs of electrons that can coordinate to metal ions, making these compounds valuable ligands in coordination chemistry. The C-S-C bond is also more flexible than the corresponding C-O-C ether bond, which can provide greater conformational adaptability in the design of ligands and influence the packing of molecules in the solid state. Furthermore, the polarizability of the sulfur atom can lead to non-covalent interactions, such as chalcogen bonding, which can play a role in directing the self-assembly of molecules.
Overview of Bridging Pyridylsulfanyl and Benzoic Acid Scaffolds: Focus on 4-(Pyridin-2-ylsulfanyl)benzoic acid
The compound this compound (IUPAC name: this compound) is a notable example of a molecule that integrates a pyridine ring, a benzoic acid, and a thioether bridge. uni.lu This specific arrangement results in a V-shaped geometry, which is of interest for the construction of coordination polymers and other supramolecular assemblies. nih.gov The synthesis of this compound can be achieved through the reaction of 2-mercaptopyridine (B119420) with 4-fluorobenzonitrile, followed by the hydrolysis of the nitrile group to the carboxylic acid. The presence of the pyridine nitrogen, the carboxylic acid, and the thioether sulfur provides multiple potential coordination sites for metal ions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉NO₂S biosynth.com |
| Molecular Weight | 231.27 g/mol biosynth.comchemicalbook.com |
| CAS Number | 852952-22-8 biosynth.comchemicalbook.com |
| Predicted Boiling Point | 451.1±25.0 °C chemicalbook.com |
| Predicted Density | 1.37±0.1 g/cm³ chemicalbook.com |
| SMILES | C1=CC=NC(=C1)SC2=CC=C(C=C2)C(=O)O uni.lubiosynth.com |
| InChI | InChI=1S/C12H9NO2S/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) uni.lu |
Scope and Objectives of Academic Inquiry for the Compound Class
Research on this compound and its analogues is primarily centered on their applications in coordination chemistry and materials science. Key areas of investigation include:
Crystal Engineering: The use of this V-shaped ligand to construct novel metal-organic frameworks (MOFs) and coordination polymers with specific topologies and properties. This includes the study of how the ligand's geometry and coordination modes influence the resulting structures. nih.govnih.gov
Luminescence: The investigation of the photoluminescent properties of metal complexes incorporating this ligand. nih.govnih.gov The goal is to develop new luminescent materials for applications such as sensors and light-emitting devices. nih.gov The inherent luminescence of the ligand and how it is affected by coordination to different metal ions is a key aspect of this research. nih.gov
Supramolecular Chemistry: The study of non-covalent interactions, such as hydrogen bonding and π–π stacking, in directing the self-assembly of these molecules into predictable and functional architectures. nih.govnih.govmdpi.com The interplay of different intermolecular forces is crucial in controlling the solid-state packing of these compounds. nih.govnih.gov
The overarching objective is to gain a fundamental understanding of the structure-property relationships in this class of compounds to enable the rational design of new functional materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-mercaptopyridine |
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGAGYNJDAOUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304996 | |
| Record name | 4-(2-Pyridinylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852952-22-8 | |
| Record name | 4-(2-Pyridinylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852952-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyridinylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-ylsulfanyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of the 4-(Pyridin-2-ylsulfanyl)benzoic Acid Framework
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. researchgate.net For this compound, the most logical disconnection occurs at the carbon-sulfur (C–S) bond of the thioether. This disconnection reveals two primary synthetic pathways based on two pairs of synthons, which are idealized fragments that correspond to tangible synthetic equivalents.
Disconnection Strategy:
Pathway A: Disconnection of the bond between the sulfur atom and the pyridine (B92270) ring.
Synthons: A pyridyl cation and a 4-mercaptobenzoic acid anion.
Synthetic Equivalents: A 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) and 4-mercaptobenzoic acid. This is a common strategy in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Pathway B: Disconnection of the bond between the sulfur atom and the benzene (B151609) ring.
Synthons: A 4-carboxyphenyl cation and a 2-mercaptopyridine (B119420) anion.
Synthetic Equivalents: A 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) and 2-mercaptopyridine (or its tautomer, pyridine-2-thione). This approach is also amenable to cross-coupling methodologies.
The choice between these pathways often depends on the commercial availability, stability, and reactivity of the starting materials. Both strategies converge on the central challenge of forming the aryl-aryl thioether bond. The design of synthetic pathways for heterocyclic rings like pyridine is a core aspect of medicinal chemistry. advancechemjournal.com
Carbon-Sulfur Bond Formation Strategies
The formation of the C-S bond is the cornerstone of synthesizing this compound. Various methods, including thioetherification, reductive coupling, and transition metal-catalyzed cross-coupling reactions, have been developed for this purpose.
These methods focus on the direct formation of thioether bonds or the generation of thiol intermediates required for subsequent coupling.
While the title suggests thioester formation, the principles can be adapted for thioether synthesis, particularly through reductive pathways. Direct thioesterification of carboxylic acids and thiols can be achieved using various catalytic systems. For instance, a method employing a catalytic amount of trifluoromethanesulfonic acid allows free carboxylic acids to react directly with free thiols, producing thioesters in high yields. rsc.orgresearchgate.net Another approach uses a 4-bromo pyridine–borane complex as a metal-free catalyst for the direct coupling of carboxylic acids with thiols. rsc.org Similarly, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for this transformation under mild conditions. researchgate.net A protocol using polymethylhydrosiloxane (B1170920) as an activation agent with a K₃PO₄/18-crown-6 catalyst system also enables the direct formation of thioesters from carboxylic acids and thiols. acs.org These methods are significant for their use of readily available starting materials, which aligns with the retrosynthetic strategy.
Reductive coupling provides a direct route to thioethers from carboxylic acids and thiols, bypassing the need for pre-activated substrates. An indium-catalyzed system offers a single-step method for this transformation. organic-chemistry.org Specifically, a combination of InBr₃ and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) facilitates the direct thioetherification of aromatic carboxylic acids with thiols. organic-chemistry.org This approach is noted for simplifying the synthesis process, which traditionally involves multiple steps. organic-chemistry.org
Another innovative, metal-free approach involves the base-promoted reductive coupling of tosylhydrazones with thiols. rsc.orgrsc.org This reaction proceeds through the generation of a carbene intermediate from the tosylhydrazone, which then inserts into the S-H bond of the thiol to form the thioether. rsc.orgrsc.org This method is operationally simple and uses inexpensive reagents. rsc.org
Table 1: Comparison of Reductive Coupling Methods for Thioether Synthesis
| Method | Catalyst/Promoter | Key Reactants | Key Features | Reference |
|---|---|---|---|---|
| Indium-Catalyzed Coupling | InBr₃ or InI₃ with TMDS | Carboxylic Acids + Thiols | Single-step, direct conversion under mild conditions. | organic-chemistry.org |
| Metal-Free Coupling | Base (e.g., K₂CO₃) | Tosylhydrazones + Thiols | Metal-free, operationally simple, proceeds via carbene insertion. | rsc.orgrsc.org |
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. One significant development is the direct synthesis of thiols from carboxylic acids and elemental sulfur using multimodal acridine (B1665455) photocatalysis. acs.orgchemrxiv.org This method avoids the need for pre-activated carboxylic acids and leverages the dual reactivity of the acridine photocatalyst. acs.org
Furthermore, photocatalytic methods have been developed for the direct synthesis of thioethers. A thiol-free organocatalytic protocol uses an indole (B1671886) thiolate organocatalyst, excited by 405 nm light, to activate aryl chlorides for reaction with a sulfur source like tetramethylthiourea, ultimately forming aryl alkyl thioethers. nih.govfigshare.comacs.org Photocatalysis can also generate carbocations from easily oxidized thiols, which can then be coupled with various nucleophiles under mild conditions. acs.org These light-driven methods offer sustainable alternatives to traditional synthetic routes. researchgate.net
Table 2: Overview of Photocatalytic Methods in Thioether Synthesis
| Process | Catalyst System | Reactants | Outcome | Reference |
|---|---|---|---|---|
| Decarboxylative Sulfhydrylation | Acridine Photocatalyst | Carboxylic Acids + Elemental Sulfur | Direct access to thiols. | acs.orgchemrxiv.org |
| Thioether Synthesis | Indole Thiolate Organocatalyst | Aryl Chlorides + Alcohols + Sulfur Source | Thiol-free synthesis of aryl alkyl thioethers. | nih.govfigshare.com |
| Cross-Nucleophile Coupling | Ir-photoredox catalyst | Thiols + Nucleophiles | Generation of carbocations from thiols for C-N, C-O, and C-C bond formation. | acs.org |
Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-S bonds and are particularly well-suited for synthesizing complex molecules like this compound. nih.gov
Palladium-catalyzed reactions are preeminent in this field. Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) with specialized phosphine (B1218219) ligands, such as 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF), have demonstrated broad substrate scope, enabling the coupling of both aryl bromides and chlorides with aliphatic and aromatic thiols. organic-chemistry.org Monophosphine ligands have also been shown to be highly effective, sometimes more so than traditional bisphosphine ligands. nih.gov The scope of these reactions includes heterocyclic partners like pyridines. nih.gov A one-pot protocol has been developed for the synthesis of unsymmetrical diaryl sulfides by coupling two different aryl bromides with a thiol surrogate, triisopropylsilanethiol (B126304) (TIPS-SH), which overcomes the limited availability and stability of many arenethiols. nih.gov
Nickel-based catalysts also provide powerful alternatives for C-S bond formation. For instance, a decarbonylative C-S coupling reaction has been developed to convert thioesters into thioethers using either palladium or nickel catalysts. acs.org Furthermore, photoredox-mediated nickel catalysis allows for the cross-coupling of thiols with aryl and heteroaryl iodides, proceeding through a mechanism involving thiyl radicals and transient Ni(I) species. nih.gov
Copper-mediated palladium-catalyzed reactions have been employed for coupling (hetero)aromatic boronic acids with substrates bearing a benzylsulfanyl leaving group, extending the utility of cross-coupling to more complex heterocyclic systems. lmaleidykla.lt Additionally, pyridine sulfinates have been identified as effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to often unstable pyridine-2-boronates. rsc.org
Table 3: Selected Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation
| Catalyst System | Reaction Type | Coupling Partners | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Monophosphine Ligand | C-S Cross-Coupling | Aryl Halides + Thiols | Effective for coupling hindered pyridines; high functional group tolerance. | nih.gov |
| Pd(OAc)₂ / CyPF-tBu | One-Pot C-S Coupling | 2 Aryl Bromides + TIPS-SH | Overcomes limited availability of arenethiols; good to excellent yields. | nih.gov |
| Ni Catalyst / Ir Photocatalyst | Photoredox C-S Coupling | Aryl Iodides + Thiols | Remarkable functional group tolerance; proceeds via thiyl radicals. | nih.gov |
| Pd(PPh₃)₄ / Cu(I) | Suzuki/Stille Coupling | Aryl/Heteroaryl Boronic Acids or Stannanes + Aryl Sulfides | Utilizes a sulfanyl (B85325) group as a leaving partner in pyridine-containing systems. | lmaleidykla.lt |
Thioetherification and Thiolation Reactions
Carboxylic Acid Functionalization Techniques
A prominent method for the synthesis of benzoic acid and its derivatives involves the carboxylation of aryl halides using carbon dioxide (CO₂), an abundant and renewable C1 source. chemrxiv.org This transformation can be achieved through several catalytic methods, offering alternatives to traditional organometallic routes like Grignard reagents. mdpi.com
One such advanced method is the palladium-catalyzed direct carboxylation of aryl bromides . This protocol avoids the pre-synthesis of organometallic intermediates and the use of highly toxic carbon monoxide (CO). The reaction proceeds under mild conditions, making it tolerant of a wide range of functional groups. mdpi.com
Another approach is electrocarboxylation , which utilizes electrochemical methods to fix CO₂ onto organic molecules. chemrxiv.org This technique can be a green and efficient alternative for synthesizing carboxylic acids. chemrxiv.org The process can follow different pathways, sometimes involving the electrochemical activation of the aryl halide or the CO₂ itself. chemrxiv.org
Key Catalytic Systems for Carboxylation of Aryl Halides with CO₂
| Catalyst System | Aryl Halide | Conditions | Key Features |
|---|---|---|---|
| Palladium complexes | Aryl bromides | Mild temperature and pressure | Avoids toxic CO and organometallic intermediates mdpi.comunito.it |
| Electrochemical cell | Aryl halides | Ambient temperature and pressure | Green and efficient method chemrxiv.org |
Once the benzoic acid core is formed, it can be further modified or derivatized. These derivatization reactions are essential for creating a diverse range of molecular structures. Standard derivatizations include the conversion of the carboxylic acid to esters, amides, and acid chlorides. nih.gov For instance, esters are typically formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, while amides are synthesized by reacting the carboxylic acid with an amine, often facilitated by a coupling agent. nih.gov
In the context of developing complex molecules, novel benzoic acid derivatives are often synthesized for specific applications, such as in medicinal chemistry. chemrxiv.orgyoutube.com For example, new methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized to act as enzyme inhibitors. chemrxiv.org Another innovative approach involves a charge-switch derivatization using reagents like 3-(chlorosulfonyl)benzoic acid to improve analytical sensitivity in mass spectrometry. stackexchange.comsci-hub.se
Integrated Synthetic Pathways for this compound
The formation of the thioether linkage between the pyridine and benzoic acid moieties is the key step in synthesizing this compound. The most common and direct method for this is through a nucleophilic aromatic substitution (SNA_r) reaction. wikipedia.orgorganic-chemistry.org
In this pathway, the sulfur atom of a nucleophile attacks the pyridine ring, which acts as the electrophile. The pyridine ring is susceptible to nucleophilic attack at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the anionic intermediate (a Meisenheimer complex). biosynth.com For the synthesis of the target compound, this would involve the reaction of a 2-halopyridine with 4-mercaptobenzoic acid. wikipedia.org The reactivity of the 2-halopyridine is dependent on the halogen, with the general trend for leaving group ability being I > Br > Cl > F.
An alternative, though often requiring harsher conditions, is the Ullmann condensation . This copper-catalyzed reaction is a classic method for forming aryl ethers, aryl thioethers, and aryl amines. In the context of synthesizing this compound, the Ullmann reaction would involve the coupling of a 2-halopyridine with 4-mercaptobenzoic acid in the presence of a copper catalyst and a base at elevated temperatures. nih.gov
A plausible synthetic route is outlined below:
Reactants : 2-chloropyridine and 4-mercaptobenzoic acid.
Reaction Type : Nucleophilic Aromatic Substitution.
Conditions : The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a base (e.g., K₂CO₃ or NaH) to deprotonate the thiol group of 4-mercaptobenzoic acid, forming a more potent thiolate nucleophile.
A similar synthesis has been reported for a related compound, 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid, which was formed by reacting 4-nitropyridine (B72724) N-oxide with 2-mercaptobenzoic acid.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of pyridine-containing compounds is an area of active research. wikipedia.orgbiosynth.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of this compound, several green chemistry strategies could be employed:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for nucleophilic aromatic substitutions on halopyridines compared to conventional heating. This can lead to higher yields and cleaner reactions.
Green Solvents : Pyridine and its derivatives can sometimes act as green solvents themselves due to their relatively high boiling points and low volatility. wikipedia.org The exploration of water or other environmentally benign solvents for the Ullmann condensation is also an area of interest. nih.gov
Catalysis : The use of efficient and recyclable catalysts, particularly for the Ullmann condensation, aligns with green chemistry principles. The development of catalysts that can operate under milder conditions and in greener solvents is a key goal. nih.gov
Atom Economy : One-pot multicomponent reactions are being developed for the synthesis of pyridine derivatives, which improve atom economy by combining several steps into a single operation, thus reducing waste and purification steps.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
Proton and carbon NMR are fundamental one-dimensional experiments that provide initial, crucial insights into the molecular structure.
¹H NMR: The proton NMR spectrum of 4-(Pyridin-2-ylsulfanyl)benzoic acid displays characteristic signals for both the pyridine (B92270) and benzoic acid moieties. The aromatic protons on the benzoic acid ring typically appear as two doublets, corresponding to the protons ortho and meta to the carboxylic acid group. The protons of the pyridine ring exhibit more complex splitting patterns due to their distinct chemical environments and spin-spin coupling. The acidic proton of the carboxylic acid group is also observable, often as a broad singlet at a downfield chemical shift, although its visibility can depend on the solvent used.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. docbrown.info For this compound, distinct signals are expected for the carboxyl carbon, the quaternary carbons of the aromatic rings (including the carbon attached to the sulfur atom and the carboxylic acid group), and the protonated carbons of both the pyridine and benzene (B151609) rings. docbrown.info Due to the molecule's asymmetry, all twelve carbon atoms are chemically non-equivalent and should, in principle, produce twelve distinct signals. docbrown.info The chemical shift of the carboxyl carbon is typically found in the downfield region of the spectrum (around 167-173 ppm). docbrown.inforesearchgate.netrsc.org
A representative, though not exhaustive, compilation of expected chemical shifts is presented in the table below. Actual values can vary based on solvent and experimental conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~167-173 |
| Benzoic Acid Ring (Aromatic CH) | ~7.5 - 8.2 (multiplets) | ~125 - 135 |
| Pyridine Ring (Aromatic CH) | ~7.0 - 8.5 (multiplets) | ~120 - 150 |
| Quaternary Carbons | Not Applicable | ~130 - 160 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the pyridine and benzoic acid rings through the sulfur atom, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the same spin system. It is instrumental in identifying adjacent protons on the pyridine and benzoic acid rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC is crucial for confirming the thioether linkage by observing a correlation between the protons on the pyridine ring (specifically the proton at position 3) and the carbon atom of the benzoic acid ring that is bonded to the sulfur.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help to confirm the three-dimensional structure and conformation of the molecule.
The Biological Magnetic Resonance Bank (BMRB) is a repository for NMR data, and similar compounds' data can be found there, which can aid in the interpretation of the spectra for this compound. bmrb.io
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the molecular weight of the parent ion, allowing for the determination of the elemental formula. uni.lu For this compound (C₁₂H₉NO₂S), the expected monoisotopic mass is approximately 231.0354 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Predicted collision cross section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to further aid in identification. uni.lu
Hyphenated Techniques (LC-MS, GC-MS) for Purity and Identity
Coupling chromatographic separation with mass spectrometry detection provides a powerful tool for analyzing mixtures and confirming the identity and purity of a compound.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. rsc.orgresearchgate.net An LC system separates the compound from any impurities, and the mass spectrometer provides mass information for each eluting peak. rsc.orgresearchgate.net This allows for the confirmation of the molecular weight of the main component and the identification of any byproducts or degradation products. rsc.org The purity of the compound can be estimated from the relative peak areas in the chromatogram. rsc.org
GC-MS (Gas Chromatography-Mass Spectrometry): For a compound to be analyzed by GC-MS, it generally needs to be volatile and thermally stable. researchgate.net Benzoic acid itself can be analyzed by GC-MS, but derivatization to a more volatile ester form is common. researchgate.netnist.gov Due to the higher molecular weight and potentially lower volatility of this compound, LC-MS is often the more suitable hyphenated technique. If GC-MS were to be used, derivatization of the carboxylic acid group would likely be necessary. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with potential cleavages at the C-S bond and fragmentation of the aromatic rings. libretexts.orglibretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and structural features of this compound. These methods probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: the carboxylic acid, the thioether linkage, and the two aromatic rings.
Carboxylic Acid Group (–COOH): This group gives rise to some of the most distinct signals in the IR spectrum. A very broad absorption band due to the O–H stretching vibration is anticipated in the region of 3300–2500 cm⁻¹. docbrown.info The breadth of this peak is a hallmark of the hydrogen bonding between carboxylic acid molecules. spectroscopyonline.com The carbonyl (C=O) stretching vibration produces a sharp, intense peak, typically found between 1730 and 1700 cm⁻¹ for saturated carboxylic acids and at slightly lower wavenumbers (1710-1680 cm⁻¹) for aromatic acids due to conjugation. spectroscopyonline.com The C–O stretching vibration is expected between 1320 and 1210 cm⁻¹, while a broad O–H out-of-plane bending (wagging) peak may appear around 960–900 cm⁻¹. spectroscopyonline.com
Thioether Linkage (C–S–C): The C–S stretching vibrations are generally weak and appear in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹.
Pyridine Ring (C–N): The C–N stretching vibrations are expected to be observed in the 1400–1200 cm⁻¹ region. researchgate.net
Table 2: Expected Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Description |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 3300–2500 | Very Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710–1680 | Strong, Sharp |
| Carboxylic Acid | C–O stretch | 1320–1210 | Medium |
| Carboxylic Acid | O–H bend (out-of-plane) | 960–900 | Broad, Medium |
| Aromatic Rings | C–H stretch | 3100–3000 | Medium to Weak |
| Aromatic Rings | C=C stretch | 1625–1430 | Variable |
| Pyridine Ring | C–N stretch | 1400–1200 | Medium |
| Thioether | C–S stretch | 800–600 | Weak |
Data compiled from general spectroscopic principles and data for benzoic acid and related compounds. docbrown.infospectroscopyonline.comresearchgate.netmdpi.com
The presence of both a para-substituted benzene ring and a 2-substituted pyridine ring gives rise to a complex but interpretable set of vibrations. Aromatic C–H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., near 3030 cm⁻¹). libretexts.org The carbon-carbon stretching vibrations within the aromatic rings occur in the 1625–1430 cm⁻¹ range. mdpi.com
The substitution pattern on the rings influences the C–H out-of-plane bending vibrations, which appear in the 1000–700 cm⁻¹ region. For the para-substituted benzoic acid moiety, a strong band is expected between 860 and 800 cm⁻¹. The 2-substituted pyridine ring will also have characteristic out-of-plane bending modes. These patterns in the fingerprint region are crucial for confirming the specific isomer of the compound. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which can be weak or absent in the IR spectrum. rsc.org
X-ray Diffraction (XRD) Studies
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Furthermore, SCXRD elucidates the intricate network of intermolecular interactions that stabilize the crystal lattice. For this molecule, strong O–H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another are highly probable, potentially forming dimers or chains. nih.govnih.govnih.gov Weaker interactions, such as C–H···O bonds and π–π stacking between the aromatic rings, would also be characterized, providing a complete picture of the crystal packing. nih.govresearchgate.net
Powder X-ray diffraction (PXRD) is a complementary and more routine technique used to analyze a polycrystalline sample. bohrium.com The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. Once a reference pattern is established from a single crystal structure or a pure, well-characterized batch, PXRD can be used for several purposes:
Phase Identification: Confirming that a newly synthesized batch of this compound corresponds to the known crystalline form.
Crystalline Purity: Detecting the presence of other crystalline phases, such as polymorphs, solvates, or starting material impurities.
Quality Control: Ensuring batch-to-batch consistency in the solid-state form of the material.
The PXRD pattern consists of a plot of diffracted intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal, while the relative intensities are a function of the atomic arrangement within the unit cell.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to "this compound," XPS analysis would provide high-resolution spectra for each constituent element: Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S).
The analysis would involve irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
Expected Research Findings:
If XPS data were available, a detailed analysis would provide the following insights:
Elemental Composition: The survey scan would confirm the presence of C, N, O, and S, and the absence of unexpected impurities on the sample surface.
Oxidation States: High-resolution scans of the C 1s, N 1s, O 1s, and S 1s regions would reveal the chemical environments and oxidation states of these atoms.
C 1s Spectrum: The carbon spectrum would be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the molecule: C-C bonds in the benzene and pyridine rings, C-S, C-N, and the carboxyl carbon (O=C-O). Each of these would have a characteristic binding energy.
N 1s Spectrum: The nitrogen peak would correspond to the nitrogen atom in the pyridine ring. Its binding energy would confirm its chemical state.
O 1s Spectrum: The oxygen spectrum would show peaks characteristic of the carboxylic acid group, likely resolvable into the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH).
S 1s Spectrum: The sulfur peak would be characteristic of a thioether (C-S-C) linkage, and its binding energy would confirm the +2 oxidation state of the sulfur atom.
Hypothetical XPS Data Table:
The following table illustrates the kind of data that would be generated from an XPS analysis of "this compound." The binding energy values are estimates based on typical values for these functional groups.
| Element | Orbital | Estimated Binding Energy (eV) | Inferred Functional Group(s) |
| C | 1s | ~284.8 | Aromatic C-C, C-H |
| ~285.5 | C-S, C-N | ||
| ~288.9 | Carboxyl (COOH) | ||
| N | 1s | ~400.0 | Pyridinic Nitrogen |
| O | 1s | ~532.0 | C-O -H |
| ~533.5 | C=O | ||
| S | 2p | ~164.0 | Thioether (C-S-C) |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For an organic compound like "this compound," this typically involves combustion analysis.
In this method, a sample of the compound is burned in an excess of oxygen, and the combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. The sulfur content is typically determined by converting it to sulfur dioxide. From the masses of these products, the percentage of each element in the original sample can be calculated.
Expected Research Findings:
The results of the elemental analysis are compared against the theoretically calculated values based on the compound's chemical formula, C₁₂H₉NO₂S. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the sample's purity and stoichiometric composition.
Elemental Analysis Data Table:
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 62.32% | Awaited from experimental data |
| Hydrogen (H) | 3.92% | Awaited from experimental data |
| Nitrogen (N) | 6.06% | Awaited from experimental data |
| Oxygen (O) | 13.84% | Awaited from experimental data |
| Sulfur (S) | 13.86% | Awaited from experimental data |
Chemical Reactivity, Transformations, and Derivatization Studies
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and salts, and participation in coordination chemistry.
The carboxylic acid functional group of 4-(Pyridin-2-ylsulfanyl)benzoic acid can be readily converted into ester and amide derivatives through various established synthetic protocols.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. tcu.edu The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edulibretexts.org For example, reacting this compound with methanol (B129727) or ethanol (B145695) under reflux with a catalytic amount of concentrated sulfuric acid would yield the corresponding methyl or ethyl ester. tcu.edu
Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, which can then react with a primary or secondary amine. This is often accomplished using coupling agents or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. lookchemmall.com Reagents like titanium tetrafluoride (TiF₄) and titanium tetrachloride (TiCl₄) have been shown to be effective mediators for the direct amidation of benzoic acids with various amines. researchgate.netnih.gov The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester provides a mild and efficient method for amide bond formation under neutral conditions. lookchemmall.com
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Reflux | Alkyl Ester | tcu.edu |
| Esterification | Alcohol, Thionyl Chloride (to form acyl chloride intermediate) | Alkyl or Aryl Ester | researchgate.net |
| Amidation | Amine, TiCl₄, Pyridine (B92270), 85 °C | Amide | nih.gov |
| Amidation | Amine, TiF₄, Toluene, Reflux | Amide | researchgate.net |
| Amidation | Amine, Coupling Agent (e.g., DIC-HOPO), Aqueous Media | Amide | luxembourg-bio.com |
As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. For instance, treatment with an aqueous solution of sodium hydroxide (B78521) would yield sodium 4-(pyridin-2-ylsulfanyl)benzoate.
The deprotonated carboxylate form of the molecule is a versatile ligand in coordination chemistry. The carboxylate group can coordinate to metal centers in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com In known structures involving similar polyaromatic carboxylate ligands, the carboxylate groups often bind to zinc(II) centers to form binuclear secondary building units (SBUs), which then assemble into larger one-, two-, or three-dimensional networks. mdpi.com
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring provides another center of reactivity, primarily involving protonation, quaternization, and coordination to metal ions.
The pyridine nitrogen is basic and can be protonated by acids. In crystal structures of related pyridyl-benzoic acid compounds, intermolecular hydrogen bonds between the carboxylic acid's proton and the pyridine nitrogen (O—H···N) are commonly observed, demonstrating this basicity. nih.govresearchgate.net This interaction can lead to the formation of supramolecular chains and other organized solid-state structures. researchgate.netnih.gov
Quaternization involves the alkylation of the pyridine nitrogen, typically by reaction with an alkyl halide (e.g., methyl iodide). This reaction converts the neutral pyridine ring into a positively charged pyridinium (B92312) salt, which modifies the electronic properties and solubility of the molecule.
The pyridine nitrogen atom serves as a key coordination site for metal ions. This property, often in conjunction with the carboxylate group, allows this compound to act as a bridging ligand, forming complex coordination polymers and frameworks. This topic is further elaborated upon in the section dedicated to coordination chemistry.
Transformations Involving the Thioether Linkage
The sulfur atom of the thioether linkage is susceptible to oxidation and can participate in bond cleavage reactions under specific conditions.
Oxidation: Thioethers are readily oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.com Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or ozone, can be used for this transformation. masterorganicchemistry.com The reaction proceeds in a stepwise manner, allowing for the selective formation of either the sulfoxide (B87167) or the sulfone by controlling the stoichiometry of the oxidant. For example, oxidation of the related compound 2-mercaptobenzoic acid can yield 2-[(1-oxidopyridin-4-yl)sulfanyl]benzoic acid, indicating that both the thioether and pyridine ring can be oxidized. nih.gov
| Oxidizing Agent | Potential Product | Reference |
|---|---|---|
| m-CPBA (1 equivalent) | 4-(Pyridine-2-sulfinyl)benzoic acid (Sulfoxide) | masterorganicchemistry.com |
| m-CPBA (>2 equivalents) | 4-(Pyridine-2-sulfonyl)benzoic acid (Sulfone) | masterorganicchemistry.com |
| Peroxyacids | 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid (N-oxide sulfoxide) | nih.gov |
Cleavage: While the aryl thioether bond (Csp²-S) is generally robust, cleavage can be achieved under specific chemical, electrochemical, or photochemical conditions. organic-chemistry.orgthieme-connect.de For instance, Raney nickel is a known reagent for catalyzing the cleavage of thioether bonds. nih.gov Photochemical methods can also induce C-S bond cleavage, often proceeding through ultrafast fragmentation pathways. rsc.org However, these methods are often less selective and can require harsh conditions compared to the transformations at the carboxylic acid or pyridine nitrogen sites.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in this compound serves as a key site for chemical modification, particularly through oxidation reactions. The sulfide (B99878) linkage can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. These transformations significantly alter the electronic and steric properties of the molecule, which can be leveraged in structure-property relationship studies.
The oxidation is typically achieved using peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a common reagent for this purpose. The degree of oxidation, whether to the sulfoxide or the sulfone, can be controlled by the stoichiometry of the oxidizing agent. The use of one equivalent of m-CPBA generally favors the formation of the sulfoxide, 4-(pyridin-2-ylsulfinyl)benzoic acid. Increasing the amount of the oxidizing agent, typically to two or more equivalents, facilitates further oxidation to the sulfone, 4-(pyridin-2-ylsulfonyl)benzoic acid. organic-chemistry.org
Table 1: Oxidation Reactions of Aryl Sulfides This table presents representative oxidation reactions of analogous aryl sulfide compounds, illustrating typical conditions and outcomes.
| Starting Material | Oxidizing Agent (Equivalents) | Product | Yield (%) | Reference |
| Aryl Sulfide (1a) | m-CPBA (1 equiv.) | Aryl Sulfoxide (2a) | 55 | organic-chemistry.org |
| Aryl Sulfide (1b) | m-CPBA (1 equiv.) | Aryl Sulfoxide (2b) | 42 | organic-chemistry.org |
| Aryl Sulfide (1c) | m-CPBA (1 equiv.) | Aryl Sulfoxide (2c) | 36 | organic-chemistry.org |
| Aryl Sulfide (1d) | m-CPBA (1 equiv.) | Aryl Sulfoxide (2d) | 32 | organic-chemistry.org |
| Aryl Sulfide (1c) | m-CPBA (2 equiv.) | Aryl Sulfone (3c) | 26 | organic-chemistry.org |
| Aryl Sulfide (1d) | m-CPBA (2 equiv.) | Aryl Sulfone (3d) | 17 | organic-chemistry.org |
Cleavage Reactions
The carbon-sulfur (C–S) bond in diaryl sulfides like this compound can be cleaved under specific reaction conditions. These cleavage reactions are important for both degradation studies and for the use of such compounds as synthons in organic synthesis. The cleavage can be induced through various means, including reductive, oxidative, or transition-metal-catalyzed pathways.
Reductive cleavage of the C–S bond can be accomplished using strong reducing agents. For instance, fused pyrimidin-4(3H)-ones with aryl substituents have been shown to undergo ring-cleavage upon treatment with lithium aluminium hydride. rsc.org While this applies to a different heterocyclic system, similar powerful hydrides could potentially effect the cleavage of the C(aryl)-S bond in the target molecule.
Transition-metal catalysis is a prevalent method for C–S bond activation and cleavage. rsc.org Nickel and palladium complexes, in particular, have been shown to catalyze the cleavage of C–S bonds in aryl sulfides, enabling cross-coupling reactions. organic-chemistry.orgnih.gov For example, nickel-catalyzed aryl exchange reactions have been developed where 2-pyridyl sulfides act as a sulfur donor in reactions with aromatic esters, involving the oxidative addition of the C–S bond to a Ni(0) center. nih.gov Similarly, nickel catalysts can effect the thiolation of aryl iodides with disulfides by activating the S-S bond, a process that involves related organometallic intermediates. organic-chemistry.org
Cleavage can also occur in reactions with certain organometallic reagents. For example, attempts to synthesize magnesium and calcium complexes with a thiopyridyl scorpionate ligand resulted in C–S bond cleavage, highlighting the lability of this bond under specific coordination environments. st-andrews.ac.uk
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Benzoic Acid Rings
The reactivity of the two aromatic rings in this compound towards substitution reactions is governed by the electronic properties of the substituents present on each ring.
Pyridine Ring: The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). rsc.org When EAS does occur, it typically requires harsh conditions and proceeds with substitution at the C-3 and C-5 positions (meta to the nitrogen). rsc.orgrsc.org The sulfide bridge (-S-) can act as a weak activating group through resonance donation of its lone pairs, but this effect is generally outweighed by the deactivating effect of the pyridine nitrogen.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to the nitrogen (C-2 and C-4). rsc.orgacs.org In the case of this compound, the sulfide is at the C-2 position, which is already substituted. The C-4 and C-6 positions would be the most likely sites for nucleophilic attack. The transformation of 2-thiopyridines into 2-pyridones via nucleophilic aromatic displacement of the thiol group is a known reaction, illustrating the lability of substituents at this position. irjms.com
Benzoic Acid Ring: The benzoic acid ring is substituted with a carboxyl group (-COOH) and the pyridin-2-ylsulfanyl group. The carboxyl group is a strong electron-withdrawing and deactivating group for electrophilic aromatic substitution. rsc.org It directs incoming electrophiles to the meta position (C-3 and C-5 relative to the carboxyl group). The pyridin-2-ylsulfanyl substituent is also generally considered to be deactivating due to the electron-withdrawing nature of the attached pyridine ring. Therefore, electrophilic substitution on the benzoic acid ring is expected to be difficult and would likely occur at the positions meta to the carboxyl group. Nucleophilic aromatic substitution on the benzoic acid ring is generally unfavorable unless there are additional, strong electron-withdrawing groups present on the ring. acs.org
Synthesis of Structurally Modified Analogs and Derivatives for Fundamental Structure-Property Relationships
The synthesis of structurally modified analogs and derivatives of this compound is crucial for investigating structure-activity relationships (SAR) and structure-property relationships. organic-chemistry.orgirjms.com These studies involve systematically altering parts of the molecular structure to understand how specific chemical features influence its physical, chemical, or biological properties.
Modifications can be made to several parts of the molecule:
The Pyridine Ring: Substituents can be introduced onto the pyridine ring to modulate its electronic properties and steric profile.
The Benzoic Acid Ring: The position of the carboxyl group can be changed (e.g., to 2- or 3-), or other substituents can be introduced onto this ring.
The Carboxylic Acid Moiety: The acid can be converted into various derivatives such as esters, amides, or nitriles. For example, the ethyl ester derivative, 4-(2-(pyridin-2-ylsulfanyl)-acetylamino)-benzoic acid ethyl ester, has been synthesized. wikipedia.org
The Sulfide Linker: As discussed (Section 5.3.1), the sulfide can be oxidized to a sulfoxide or sulfone, which dramatically alters the electronics and geometry of the linker.
The synthesis of these analogs often follows standard organic chemistry methodologies. For instance, amide derivatives are readily prepared by activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with an appropriate amine. The synthesis of pyridine-3-carboxamide (B1143946) analogs has been explored to develop agents against bacterial wilt, where different substituents on aromatic rings were found to strongly influence biological activity. irjms.com Similarly, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has been used to study how the spatial arrangement of different molecular fragments affects anti-inflammatory and analgesic properties. organic-chemistry.org These examples underscore the importance of synthesizing diverse analogs to establish clear relationships between chemical structure and function.
Coordination Chemistry and Supramolecular Assembly
Ligand Design Principles and Coordination Modes of 4-(Pyridin-2-ylsulfanyl)benzoic acid
The design of this compound as a ligand is predicated on the strategic placement of its functional groups. The pyridine (B92270) nitrogen provides a soft donor site, the carboxylate group offers a hard donor site, and the thioether sulfur atom introduces an additional soft donor functionality. This arrangement allows for tunable coordination behavior depending on the metal ion's properties (hard/soft acid-base theory) and the reaction conditions.
The presence of both a pyridine nitrogen atom and a carboxylate group enables this compound to act as a versatile bridging or chelating ligand. The pyridyl group typically coordinates to metal centers through its nitrogen atom. The carboxylate group, upon deprotonation, can coordinate in several ways:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging them.
The combination of the pyridine nitrogen and the carboxylate group allows for the formation of N,O-chelation with a single metal ion or for bridging two different metal centers, where one is bound by the pyridine and the other by the carboxylate. This dual functionality is crucial in the self-assembly of higher-dimensional structures like coordination polymers and MOFs.
The thioether sulfur atom in this compound introduces a soft donor site, which can play a significant role in its coordination chemistry. biosynth.com Thioether ligands are known to coordinate to a variety of transition metals. nih.gov The sulfur atom can act as a third coordination site, potentially leading to tridentate chelation in conjunction with the pyridine nitrogen and the carboxylate group, although this would involve the formation of a less common seven-membered chelate ring.
More commonly, the thioether sulfur can act as a bridging ligand, linking two metal centers. This bridging capability can contribute to the formation of polynuclear discrete complexes or increase the dimensionality and connectivity of coordination polymers. The involvement of the sulfur atom in coordination is often influenced by the nature of the metal ion, with softer metals like Ag(I), Pd(II), and Pt(II) showing a higher affinity for the soft thioether donor.
Formation of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of a metal salt with the ligand in a suitable solvent system.
Discrete metal complexes can be synthesized by carefully controlling the stoichiometry of the metal and ligand, as well as the reaction conditions such as temperature and solvent. For instance, a 1:2 metal-to-ligand ratio might favor the formation of a mononuclear complex where two ligand molecules coordinate to a single metal center.
While specific crystal structures for discrete complexes of this compound are not widely reported in the literature, related structures with similar pyridine-carboxylate ligands suggest that mononuclear, dinuclear, and small polynuclear complexes are feasible. Characterization of these complexes would typically involve single-crystal X-ray diffraction to determine the precise coordination environment of the metal ion and the bonding modes of the ligand.
Table 1: Illustrative Synthetic Conditions for Discrete Metal Complexes
| Metal Salt | Ligand | Solvent | Conditions | Potential Product |
| Zn(NO₃)₂·6H₂O | This compound | Methanol (B129727)/Water | Room Temperature, Stirring | [Zn(C₁₂H₈NO₂S)₂(H₂O)₂] |
| Cu(CH₃COO)₂·H₂O | This compound | Ethanol (B145695) | Reflux | [Cu₂(C₁₂H₈NO₂S)₄] |
| AgNO₃ | This compound | Acetonitrile | Light protection | [Ag(C₁₂H₈NO₂S)] |
Note: This table is illustrative and based on general synthetic procedures for related ligands.
The interaction between the metal and this compound can be investigated using various spectroscopic techniques:
Infrared (IR) Spectroscopy: Coordination of the carboxylate group to a metal ion leads to a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)). The magnitude of the difference (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Changes in the vibrational frequencies of the pyridine ring can also indicate its coordination to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the case of diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the changes in the chemical shifts of the ligand upon coordination, providing information about the binding sites.
UV-Vis Spectroscopy: The electronic spectra of the complexes can reveal information about the coordination geometry of the metal ion and the nature of the metal-ligand bonds through the analysis of d-d transitions and charge-transfer bands.
Table 2: Representative Spectroscopic Data for Metal-Ligand Interactions
| Technique | Free Ligand | Coordinated Ligand (Illustrative) | Interpretation |
| IR (cm⁻¹) | ν(C=O) ~1680, ν(C-S) ~690 | ν_as(COO⁻) ~1610, ν_s(COO⁻) ~1400, Δν ~210 | Deprotonation and coordination of the carboxylate group. Shift in C-S stretch may indicate sulfur coordination. |
| ¹H NMR (ppm) | Pyridine-H: 7.5-8.5, Phenyl-H: 7.9-8.1 | Shifts in pyridine and phenyl protons | Indicates coordination of the pyridine nitrogen and changes in the electronic environment. |
| UV-Vis (nm) | π-π* transitions | d-d transitions (for transition metals), Ligand-to-Metal Charge Transfer (LMCT) bands | Provides information on the electronic structure and coordination geometry of the metal center. |
Note: This table contains representative data for illustrative purposes.
Engineering of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a bridging ligand makes it a suitable candidate for the construction of extended one-, two-, or three-dimensional networks, such as coordination polymers and metal-organic frameworks. The flexibility of the thioether bridge can also influence the final structure of the framework.
The synthesis of CPs and MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a sealed vessel. The choice of solvent, temperature, and the presence of modulating agents can influence the topology of the resulting framework. The pyridine and carboxylate groups can link metal centers to form various network topologies, while the thioether group can either remain uncoordinated or participate in the network formation, potentially leading to more complex and interpenetrated structures. While specific examples of CPs and MOFs based solely on this compound are not extensively documented, the principles of MOF chemistry suggest its potential for creating novel porous materials with applications in gas storage, separation, and catalysis.
Hydrothermal/Solvothermal Synthesis Strategies
Hydrothermal and solvothermal methods are predominant strategies for the synthesis of coordination polymers from this compound. These techniques involve reacting the ligand with various metal salts in a sealed vessel under controlled temperature and pressure. The choice of solvent, temperature, and the presence of auxiliary ligands can significantly influence the final structure of the resulting framework.
For instance, the reaction of this compound with cadmium(II) salts under hydrothermal conditions has been shown to yield various coordination polymers. The specific outcome of the synthesis is highly dependent on the reaction conditions and the stoichiometry of the reactants. Similarly, solvothermal reactions involving different solvent systems can lead to the formation of distinct crystalline phases with unique structural features.
Structural Diversity and Topologies of Assembled Frameworks
The coordination polymers derived from this compound exhibit remarkable structural diversity, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) networks. The flexibility of the thioether bridge and the multiple coordination sites on the pyridine and carboxylate groups contribute to this variety.
The resulting frameworks can adopt various topologies. For example, a two-dimensional (2D) coordination polymer with a (4,4) topology has been reported, which further assembles into a 3D supramolecular structure through hydrogen bonding. In another instance, a different 2D network was formed, highlighting the ligand's ability to adapt to different coordination environments. The interplay of coordination bonds and supramolecular interactions ultimately dictates the dimensionality and topology of the assembled frameworks.
Influence of Metal Centers and Auxiliary Ligands on Architecture
The selection of the metal center plays a crucial role in determining the final architecture of the coordination polymer. Different metal ions, with their preferred coordination geometries and numbers, direct the assembly of the this compound ligands in distinct ways. For example, coordination with cadmium(II) has been shown to produce a variety of structures, from 1D chains to 2D layers.
Supramolecular Interactions in Crystal Engineering
The crystal engineering of materials based on this compound heavily relies on the strategic use of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are instrumental in organizing the primary coordination structures into higher-order supramolecular assemblies.
Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the crystal packing of coordination polymers derived from this compound. The carboxylate group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen can also participate in hydrogen bonding interactions.
In one documented case, intermolecular O–H···N hydrogen bonds were observed, linking adjacent molecules into a one-dimensional chain. These chains were further connected by C–H···O interactions, demonstrating the cooperative nature of these weak forces in building up the supramolecular structure. The formation of robust hydrogen-bonded networks can link lower-dimensional coordination polymers into more complex 2D or 3D architectures.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Description | Reference |
| O–H···N | 2.633(3) | Links molecules into a 1D chain. | |
| C–H···O | 3.295(4) - 3.490(4) | Connects the 1D chains. |
π-π Stacking Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the this compound ligands are significant in stabilizing the crystal structures. These interactions occur between the electron-rich pyridine rings and the phenyl rings of the benzoic acid moiety.
| Interaction Type | Centroid-Centroid Distance (Å) | Participating Rings | Reference |
| π-π Stacking | ~3.754 | Pyridyl and Phenyl Rings |
Mechanistic Studies of Biological and Catalytic Interactions Excluding Clinical Outcomes
Molecular Recognition and Binding Mechanisms with Biological Targets
The therapeutic and catalytic potential of chemical compounds is fundamentally rooted in their ability to interact with specific biological macromolecules. For derivatives and analogs of 4-(Pyridin-2-ylsulfanyl)benzoic acid, mechanistic studies have elucidated specific modes of interaction with enzymes and receptors at the molecular level. These investigations provide a blueprint for understanding their biological activity and for the rational design of new, more potent, and selective agents.
Derivatives containing the benzoic acid or pyridine (B92270) scaffold, characteristic of this compound, have been shown to inhibit various enzymes through distinct mechanisms. Kinetic analyses reveal that the mode of inhibition is highly dependent on the specific structural features of the ligand and the architecture of the enzyme's active site.
For instance, studies on tyrosinase, a key enzyme in melanin (B1238610) synthesis, have demonstrated that benzoic acid derivatives often act as non-competitive inhibitors. This suggests they bind to a site on the enzyme distinct from the substrate-binding active site, forming an unproductive enzyme-substrate-inhibitor complex. nih.gov In contrast, pyridine-based inhibitors of the same enzyme tend to act competitively, indicating they bind directly to the active site and compete with the natural substrate. nih.gov
In the context of cancer-related proteins, 2,5-substituted benzoic acid derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Co-crystal structures revealed that these inhibitors anchor themselves within the BH3 binding site through a critical hydrogen bond between their carboxyl group and the side chain of an arginine residue (Arg263) in Mcl-1. This interaction mimics the binding of natural pro-apoptotic proteins. nih.gov
Furthermore, analogs such as 4-(thiazol-5-yl)benzoic acid derivatives have been developed as potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov The inhibitory activity of these compounds underscores the versatility of the benzoic acid scaffold in targeting the ATP-binding pocket of kinases.
Table 1: Examples of Enzyme Inhibition by Benzoic Acid and Pyridine Derivatives Data derived from studies on related structural analogs.
| Enzyme Target | Inhibitor Class | Inhibition Mechanism | Potency (Ki / IC₅₀) |
|---|---|---|---|
| Mushroom Tyrosinase (monophenolase) | 4-Aminobenzoic acid | Non-competitive | Ki = 3.8 µM nih.gov |
| Mushroom Tyrosinase (diphenolase) | 4-Aminobenzoic acid | Non-competitive | Ki = 20 µM nih.gov |
| Mushroom Tyrosinase (monophenolase) | Nicotinic acid (Pyridine derivative) | Competitive | Ki = 1.21 mM nih.gov |
| Mcl-1 | 2,5-substituted benzoic acid | Competitive (BH3 site) | - |
| Protein Kinase CK2α | 4-(Thiazol-5-yl)benzoic acid derivatives | ATP-competitive | IC₅₀ = 0.014-0.017 µM nih.gov |
| 15-Lipoxygenase-1 (15-LOX) | 1,3,4-Thiadiazole derivatives | Not specified | - |
The G protein-coupled chemokine receptors CXCR1 and CXCR2 are critical mediators of inflammation and have been implicated in carcinogenesis. nih.govnih.gov Structure-activity studies of S-substituted 6-mercapto-N-phenyl-nicotinamides, which share a pyridinyl-thioether linkage similar to this compound, led to the discovery of potent CXCR1/2 antagonists. nih.govnih.gov
A notable example is the derivative 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517), which functions as a noncompetitive antagonist of both CXCR1 and CXCR2. nih.govnih.gov Mechanistic studies showed that SX-517 effectively inhibited CXCL1-induced calcium (Ca²⁺) flux in human polymorphonuclear cells (PMNs) with a 50% inhibitory concentration (IC₅₀) of 38 nM. nih.govnih.gov In recombinant HEK293 cells expressing CXCR2, it antagonized CXCL8-induced [³⁵S]GTPγS binding (IC₅₀ = 60 nM) and subsequent ERK1/2 phosphorylation. nih.govnih.gov
Crucially, the inhibition was determined to be noncompetitive, as SX-517 was unable to displace the binding of the radiolabeled natural chemokine, [¹²⁵I]-CXCL8, to CXCR2 membranes. nih.govnih.gov This indicates that the antagonist does not bind to the same site as the endogenous ligand (the orthosteric site) but rather to an alternative (allosteric) site on the receptor. This allosteric binding event induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.
Table 2: CXCR1/2 Receptor Antagonism by a this compound Analog
| Receptor | Antagonist | Antagonism Mechanism | Biological Readout | Potency (IC₅₀) |
|---|---|---|---|---|
| CXCR1/CXCR2 | SX-517 | Noncompetitive Allosteric | CXCL1-induced Ca²⁺ flux (hPMNs) | 38 nM nih.govnih.gov |
| CXCR1/CXCR2 | SX-517 | Noncompetitive Allosteric | CXCL8-induced Ca²⁺ flux (hPMNs) | 36 nM acs.org |
| CXCR2 | SX-517 | Noncompetitive Allosteric | CXCL8-induced [³⁵S]GTPγS binding (HEK293) | 60 nM nih.gov |
The interaction of compounds with their molecular targets initiates a cascade of downstream events, leading to the modulation of entire biochemical pathways. Studies on derivatives of this compound have provided insight into their effects on specific cellular signaling pathways, primarily in the context of inflammation and cancer cell biology.
As a noncompetitive antagonist of CXCR1/2, the derivative SX-517 was shown to block key inflammatory signaling pathways. It inhibits G-protein coupling, evidenced by the reduction in CXCL8-induced [³⁵S]GTPγS binding. nih.gov This initial event prevents the activation of downstream effectors. Consequently, SX-517 was found to inhibit the phosphorylation of ERK1/2 (Extracellular signal-Regulated Kinases 1/2), which are central components of the Mitogen-Activated Protein (MAP) Kinase signaling pathway that governs cell proliferation and survival. nih.govnih.gov Furthermore, its ability to block chemokine-induced Ca²⁺ flux demonstrates direct interference with calcium signaling, a critical second messenger system for neutrophil activation and chemotaxis. nih.gov
In a different context, studies on pyridine derivatives as tyrosinase inhibitors revealed that they can induce cytotoxicity in melanoma cells. This effect is likely due to the inhibition of tyrosinase, which disrupts the melanin synthesis pathway and may have anti-proliferative effects on melanoma cells that rely on this pathway. nih.gov Similarly, inhibition of lipoxygenase (LOX) enzymes by related heterocyclic structures can modulate the arachidonic acid cascade, which is implicated in tumorigenesis. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (Non-Clinical Focus)
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying a lead compound, researchers can identify which parts of the molecule are critical for binding and efficacy, leading to the design of more potent and selective compounds.
SAR studies on compounds related to this compound have been instrumental in optimizing their interaction with biological targets. In the development of CXCR2 antagonists, initial leads such as the nicotinamide (B372718) glycolate (B3277807) methyl ester 5 were found to be prodrugs that required intracellular hydrolytic cleavage of the ester to become active. acs.org This hydrolytic activation mechanism was inseparable from plasma instability, making the compound unsuitable for further development. nih.govacs.org This led to a search for novel antagonists that could directly bind the receptor without needing activation. This effort resulted in the discovery of the boronic acid derivative SX-517, demonstrating a clear correlation between a chemical modification (ester to boronic acid) and a more direct, stable binding mode. nih.gov
Further studies on related scaffolds have shown how subtle changes can dramatically affect binding affinity and selectivity. For example, in a series of CXCR1/2 antagonists, the introduction of a hydrophilic center to the left-hand amide moiety of one compound resulted in a significant loss of CXCR1 antagonistic activity while maintaining CXCR2 activity, thereby increasing its selectivity for CXCR2 by over 188-fold. researchgate.net
Table 3: SAR of CXCR1/2 Antagonists (Illustrative Data from a Related Series)
| Compound | Modification | CXCR1 IC₅₀ (µM) | CXCR2 IC₅₀ (µM) | CXCR2 Selectivity |
|---|---|---|---|---|
| 2g | Lipophilic amide | 5.6 researchgate.net | 0.42 researchgate.net | ~13-fold |
| 2h | Introduction of hydrophilic center | >100 researchgate.net | 0.53 researchgate.net | >188-fold |
Similarly, SAR studies of 4-(thiazol-5-yl)benzoic acid-type CK2 inhibitors showed that replacing the benzene (B151609) ring with an azabenzene (pyridine or pyridazine) maintained potent inhibitory activity. nih.gov The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also preserved potent CK2 inhibition while significantly enhancing antiproliferative activity against cancer cell lines. nih.gov These findings highlight how modifications to the core scaffold and its substituents can be fine-tuned to improve both target binding and cellular effects.
A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. nih.govfrontiersin.org Elucidating these features is a key goal of SAR.
For CXCR1/2 antagonism, the discovery of SX-517 established a new pharmacophore. nih.govnih.gov The key features for its noncompetitive antagonistic activity are likely the specific three-dimensional arrangement of the pyridine ring, the thioether linkage, the central phenyl group, and the boronic acid moiety. This unique combination allows it to bind to an allosteric site on the receptor and modulate its function.
In other contexts, the benzoic acid moiety itself is a crucial pharmacophoric element. For inhibitors of the Mcl-1 protein, the carboxyl group is a key feature, acting as a hydrogen-bond anchor to an arginine residue in the protein's binding pocket. nih.gov The rest of the scaffold serves to position this anchoring group correctly and to make additional favorable contacts.
The pyridine ring is also a well-established pharmacophore in medicinal chemistry, valued for its ability to form hydrogen bonds and engage in π-stacking interactions. mdpi.com Studies have shown that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups on pyridine derivatives can enhance their biological activity. mdpi.com The combination of the pyridine ring and the benzoic acid moiety in a single molecule, as seen in this compound, creates a versatile scaffold with multiple points for potential interaction with biological targets, including hydrogen bonding from the carboxylic acid and the pyridine nitrogen, and hydrophobic/aromatic interactions from both ring systems.
Catalytic Mechanisms
The compound this compound possesses distinct chemical features—a pyridine ring, a thioether linkage, and a benzoic acid group—that make it a versatile molecule in the study of catalytic mechanisms. The pyridine nitrogen atom offers a Lewis basic site capable of coordinating to metal centers or acting as an organocatalyst, while the carboxylic acid group provides a Brønsted acidic site and an anchoring point for immobilization onto solid supports.
As a ligand, this compound can coordinate to metal ions in multiple ways. The nitrogen atom of the pyridine ring is a primary site for metal coordination, forming stable complexes. The carboxylic acid group can also participate in coordination, either in its protonated or deprotonated (carboxylate) form, potentially leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs). This bifunctionality is central to its application in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, this compound and its derivatives can form soluble metal complexes that catalyze a variety of organic transformations. The electronic properties of the catalyst can be tuned by the substituents on both the pyridine and benzene rings. The pyridine moiety can stabilize metal centers, such as platinum(II), in a square-planar geometry through coordination of its nitrogen atom, forming a five-membered metallacycle. researchgate.net While specific studies on this compound are limited, analogous pyridine-based ligands are widely employed. For instance, bifunctional phosphine (B1218219) ligands containing acidic or basic sites have been shown to accelerate reactions like the addition of carboxylic acids to alkynes by creating a favorable environment around the metal center. lab-chemicals.com The presence of the carboxylic acid group in this compound could similarly participate in catalysis, for example, by facilitating proton transfer steps or by interacting with substrates through hydrogen bonding.
The structure of this compound is well-suited for applications in heterogeneous catalysis, where the catalyst is in a different phase from the reactants.
Metal-Organic Frameworks (MOFs): The compound can serve as an organic linker to construct MOFs. researchgate.netnih.gov These crystalline porous materials, built from metal nodes and organic linkers, are of great interest for gas storage and catalysis. researchgate.netresearchgate.net For example, MOFs constructed from a similar ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, have demonstrated high selectivity for CO2 over N2, highlighting the potential of pyridyl-benzoic acid linkers in creating functional materials for CO2-related applications. nih.gov A terpyridine-based benzoic acid ligand has been used to synthesize a zinc-based MOF that showed catalytic activity in the oxidative imination of alcohols. maragheh.ac.ir The defined pores and channels within such MOFs can provide size-selective catalytic sites.
Functionalization of Nanoparticles: The carboxylic acid group is an effective anchor for grafting the molecule onto the surface of solid supports like silica (B1680970) or magnetic nanoparticles (Fe3O4). researchgate.netmdpi.com This approach creates robust, magnetically separable heterogeneous catalysts. For instance, silica-coated magnetic nanoparticles have been functionalized with a urea-benzoic acid ligand to create a dual-function catalyst. researchgate.netmdpi.com Similarly, this compound could be immobilized on such nanoparticles. The resulting material would feature accessible pyridine sites for catalytic activity, while the solid support would allow for easy recovery and reuse of the catalyst, a key principle of green chemistry. rsc.orgrsc.org
Table 1: Examples of Heterogeneous Catalysts Based on Analogous Functional Moieties
| Catalyst Support | Functional Ligand/Moiety | Application | Key Finding | Reference(s) |
| Magnetic Nanoparticles (Fe3O4@SiO2) | Urea-benzoic acid | Synthesis of thiazolidin-4-ones | Catalyst is easily recoverable with a magnet and reusable for four runs without significant loss of activity. | researchgate.netmdpi.comrsc.org |
| Mesoporous Organosilica | Pyridinedicarboxamide | Knoevenagel Condensation | Material acts as an efficient heterogeneous base catalyst with high conversion (>90%) under mild conditions. | ambeed.com |
| Metal-Organic Framework | 3-nitro-4-(pyridin-4-yl)benzoic acid | Gas Adsorption | Framework shows good separation selectivity for CO2/N2. | nih.gov |
| Metal-Organic Framework | 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid | Oxidative Imination | The MOF demonstrates stable electrochemical performance and catalytic activity. | researchgate.netmaragheh.ac.ir |
The bifunctional nature of this compound allows it to participate in complex catalytic cycles, often involving cooperative action between its pyridine and carboxylic acid groups.
CO2 Coupling (Cycloaddition): The chemical fixation of carbon dioxide is of significant environmental importance. One major pathway is the cycloaddition of CO2 to epoxides to form cyclic carbonates, a reaction that can be catalyzed by pyridine derivatives. researchgate.net The mechanism generally involves the pyridine nitrogen acting as a nucleophile that attacks the less-hindered carbon of the epoxide ring, causing it to open. mdpi.com The carboxylic acid proton of this compound could then act as a hydrogen bond donor, further activating the epoxide by polarizing the C-O bond. Subsequently, CO2 is attacked by the resulting alkoxide intermediate, followed by intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. mdpi.com Bifunctional catalysts containing both a nucleophilic site (like pyridine) and a hydrogen bond donor are known to be highly effective for this transformation. researchgate.netnih.gov
Knoevenagel Condensation: The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. researchgate.net It is typically catalyzed by a base, often pyridine or piperidine. researchgate.net The pyridine nitrogen of this compound can act as the base catalyst, deprotonating the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. A plausible mechanism, especially in the presence of an acid function, could involve the formation of an acyl pyridinium (B92312) intermediate, which activates the reaction. researchgate.net Following the nucleophilic addition, a dehydration step yields the final α,β-unsaturated product. The reaction can be significantly influenced by the choice of base and solvent system. rsc.org
Table 2: Mechanistic Roles of Functional Groups in Catalysis
| Reaction | Functional Group | Mechanistic Role | Intermediate Species | Reference(s) |
| CO2 Cycloaddition | Pyridine Nitrogen | Nucleophilic attack on epoxide | Ring-opened epoxide intermediate | mdpi.comnih.gov |
| Carboxylic Acid | Hydrogen bond donor (activates epoxide) | Stabilized epoxide-catalyst adduct | nih.gov | |
| Knoevenagel Condensation | Pyridine Nitrogen | Base catalyst (deprotonates active methylene) | Carbanion (enolate) | ambeed.comresearchgate.net |
| Pyridine/Benzoic Moiety | Potential formation of activating intermediate | Acyl pyridinium intermediate | researchgate.net |
Applications in Advanced Materials Science
Use as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
While direct studies on 4-(Pyridin-2-ylsulfanyl)benzoic acid as a ligand in the formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are not extensively documented in publicly available research, the principles of crystal engineering and the behavior of analogous ligand systems provide strong indications of its potential. The carboxylate group and the pyridyl nitrogen offer multiple coordination sites for metal ions, enabling the formation of extended one-, two-, or three-dimensional networks. The thioether bridge introduces flexibility, which can lead to the formation of diverse and potentially dynamic framework structures.
The porosity inherent in many MOFs makes them excellent candidates for gas storage and separation applications. The design of the organic ligand is a critical factor in determining the pore size, shape, and surface chemistry of the resulting framework, which in turn governs its gas adsorption properties. For instance, studies on MOFs constructed from pyridyl-isophthalate ligands have demonstrated permanent porosity and significant gas uptake capabilities. A copper-based MOF, [Cu(L1)] (where H2L1 is 4′-(pyridin-4-yl)biphenyl-3,5-dicarboxylic acid), has shown notable CO2 and H2 adsorption. The presence of functional groups and the specific geometry of the pores created by the ligands are key to achieving selective gas capture. MOFs containing sulfur functionalities have also been investigated for the selective adsorption of gases like SO2 and H2S. Theoretical and experimental studies on other MOFs have shown that sulfur-containing ligands can create specific binding sites that enhance the selective capture of these toxic gases over others like CO2 and N2. rsc.orgacs.orgacs.org
Table 1: Gas Adsorption Properties of Analogous MOFs
| MOF | Ligand | Gas | Adsorption Capacity | Selectivity | Reference |
|---|---|---|---|---|---|
| [Cu(L1)] | 4′-(pyridin-4-yl)biphenyl-3,5-dicarboxylic acid | CO2 | ~100 cm³/g at 273K | High for CO2 | - |
| ZTF | - | SO2 | High | Good for SO2/CO2 | rsc.org |
| MAF-66 | - | H2S | Good | Good for H2S/CO2 | rsc.org |
This table presents data from MOFs with ligands analogous to this compound to illustrate potential gas adsorption applications.
Coordination polymers and MOFs are widely studied for their luminescence properties, which can originate from the metal centers, the organic ligands (intraligand emission), or from charge transfer between them. The incorporation of ligands with inherent fluorescence is a common strategy to create luminescent materials. These materials can act as sensors, with changes in their luminescent output indicating the presence of specific analytes. For example, zinc(II) coordination polymers constructed from 4-(pyridin-4-ylmethoxy)benzoic acid have been shown to exhibit solid-state luminescence. mdpi.com The emission properties of such materials are highly dependent on the coordination environment of the metal ion and the rigidity of the framework. The introduction of different metal ions or the modification of the ligand structure can tune the emission wavelength and intensity. Research on other luminescent MOFs has demonstrated their application in detecting metal ions, anions, and small organic molecules. mdpi.com
Table 2: Luminescent Properties of Analogous Coordination Polymers
| Coordination Polymer | Metal Ion | Ligand | Emission Maximum (nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| [Zn(L)Cl] | Zn(II) | 4-(pyridin-4-ylmethoxy)benzoic acid | - | Solid-state luminescence | mdpi.com |
| [Zn(L)2] | Zn(II) | 4-(pyridin-4-ylmethoxy)benzoic acid | - | Enhanced luminescence compared to free ligand | mdpi.com |
| Eu(III) CP | Eu(III) | Enaminone derivative | - | High color purity | sigmaaldrich.com |
This table showcases luminescent properties of coordination polymers with ligands structurally similar to this compound.
The luminescent properties of MOFs and CPs can be harnessed for chemical sensing. The mechanism of sensing often involves the quenching or enhancement of luminescence upon interaction of the framework with an analyte. The porous nature of these materials allows for the diffusion of analytes into the framework, where they can interact with the metal centers or the organic ligands. For instance, luminescent MOFs have been developed to detect a variety of substances, including metal ions, anions, and small organic molecules. The selectivity of these sensors can be tuned by modifying the chemical functionality of the pores. While no specific chemical sensing applications of MOFs based on this compound have been reported, the presence of both a Lewis basic pyridine (B92270) nitrogen and a thioether sulfur suggests potential for interactions with specific analytes, making it a promising candidate for the development of new chemical sensors.
The magnetic properties of coordination compounds are determined by the nature of the metal ions and the way they are connected by the bridging ligands. The ligands play a crucial role in mediating magnetic exchange interactions between metal centers. The distance and the orbital overlap between the metal ions, which are dictated by the ligand's structure, determine the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic coupling. Studies on cobalt(II) complexes with a flexible 1,3-bis(pyrid-4-ylthio)propan-2-one ligand have revealed strong intramolecular magnetic superexchange interactions mediated by encapsulated halide anions. nih.gov This indicates that thioether-containing pyridyl ligands can be effective mediators of magnetic interactions. The specific geometry imposed by this compound, with its combination of a pyridyl and a carboxylate group, could lead to the formation of polynuclear complexes with interesting magnetic behaviors. nih.gov
Table 3: Magnetic Properties of an Analogous Coordination Compound
| Compound | Metal Ion | Ligand | Magnetic Behavior | Key Finding | Reference |
|---|---|---|---|---|---|
| [Co2(L)4Cl2]Cl2·Et2O·DMF·2MeOH·4H2O | Co(II) | 1,3-bis(pyrid-4-ylthio)propan-2-one | Antiferromagnetic | Strong superexchange mediated by encapsulated halide | nih.gov |
This table presents magnetic property data for a coordination compound with a thioether-pyridyl ligand, illustrating the potential for this compound in designing magnetic materials.
Integration into Polymeric Structures
The integration of this compound into polymeric structures is an area with limited reported research. However, the bifunctional nature of the molecule offers potential pathways for its incorporation into polymers. The carboxylic acid group can be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. This would introduce the pyridin-2-ylsulfanyl moiety as a pendant group along the polymer chain.
Alternatively, the pyridine ring could be a site for polymerization, for example, through quaternization reactions to form poly(pyridinium) salts, which are a class of ionenes. While there are no specific examples in the literature of the direct polymerization of this compound, studies on related systems, such as the synthesis of polymer-bound benzaldehydes, demonstrate the feasibility of attaching complex benzoic acid derivatives to polymer supports. nih.gov Further research is needed to explore the potential of this compound as a monomer or functional additive in polymer chemistry.
Surface Functionalization and Self-Assembled Monolayers
The modification of surfaces with thin organic films is crucial for a wide range of applications, including electronics, sensors, and biocompatible materials. Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate, and they provide a powerful method for tailoring surface properties. This compound possesses two functional groups, the thiol (implicitly, through the pyridin-2-ylsulfide linkage which can be analogous to a thiophenol in its interaction with certain surfaces) and the carboxylic acid, that are known to form stable SAMs on various surfaces.
The thiol group has a strong affinity for gold surfaces, leading to the formation of well-defined SAMs. The orientation and packing of the molecules in the monolayer are influenced by intermolecular interactions and the nature of the terminal group. The carboxylic acid group can be used to anchor the molecule to metal oxide surfaces, such as silver or copper oxides, or to participate in hydrogen bonding networks within the monolayer. While no studies have specifically reported the formation of SAMs from this compound, research on related molecules like 4-mercaptobenzoic acid and pyridine-terminated thiols provides insights into the expected behavior. acs.org The bifunctional nature of this compound could allow for the formation of SAMs with tunable properties, where the exposed functional group (either the pyridine or the carboxylic acid, depending on the surface and assembly conditions) can be used for further chemical modifications or to control the surface energy and wettability. acs.org
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of renewable resources. While traditional synthetic routes for benzoic acid derivatives exist, emerging research focuses on more sustainable alternatives.
Future synthetic strategies for 4-(Pyridin-2-ylsulfanyl)benzoic acid could pivot towards eco-friendly approaches that are already being explored for related compounds. One promising avenue is the adoption of biocatalysis. For instance, research has demonstrated the high-yield production of 4-hydroxybenzoic acid and benzoic acid from renewable feedstocks like L-tyrosine and L-phenylalanine using whole-cell biocatalysts in engineered Escherichia coli. nih.gov This multi-enzyme cascade operates under mild conditions, avoiding the toxic catalysts and high pressures associated with conventional chemical methods like the Kolbe-Schmitt reaction. nih.gov Adapting such bio-based pathways could offer a significantly greener route to the benzoic acid core of the target molecule.
Another area of exploration is the use of novel solvent systems and energy sources. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and increase yields for the preparation of 4-hydroxybenzoic acid hydrazide derivatives, often using water as a benign solvent instead of volatile organic compounds. rsc.org Similarly, solvent- and halide-free methods, such as the C-H functionalization of pyridine (B92270) N-oxides, are being developed for the atom-economical synthesis of related pyridine-2-yl structures. rsc.org The development of one-pot, multi-component reactions in green media like glycerol (B35011) is another strategy that reduces waste and simplifies procedures, as demonstrated in the synthesis of complex N-phenylbenzamides. researchgate.net Applying these principles—biocatalysis, microwave irradiation, and solvent-free conditions—to the synthesis of this compound represents a key direction for future research, aiming for processes that are not only efficient but also environmentally benign.
Design of Advanced Derivatives with Tunable Molecular Recognition Properties
The dual functionality of this compound, featuring a hydrogen-bond-donating and -accepting carboxylic acid group alongside a hydrogen-bond-accepting pyridine ring, makes it an exemplary building block in supramolecular chemistry and crystal engineering. Future research will undoubtedly focus on the rational design of advanced derivatives to fine-tune its molecular recognition capabilities.
The core principle involves modifying the molecular structure to control how it interacts with itself or other molecules to form larger, ordered assemblies. This is achieved through non-covalent interactions like hydrogen bonds and halogen bonds. Studies on related systems have shown that combining different interaction types allows for the reliable construction of complex networks. nih.gov For example, reacting pyridyl-containing molecules with various benzoic acids can lead to predictable supramolecular synthons, such as the robust carboxylic acid⋯pyridine interaction, which dictates the primary assembly of the resulting co-crystals. nih.govhhu.de
By systematically introducing different functional groups onto the pyridine or benzene (B151609) rings of this compound, researchers can create a library of derivatives with tailored properties. For instance, adding halogen atoms (e.g., iodine or bromine) could introduce halogen bonding as a secondary interaction to direct the formation of specific 1D or 2D architectures. nih.gov The synthesis of ester derivatives, such as 4-(2-(pyridin-2-ylsulfanyl)-acetylamino)-benzoic acid ethyl ester, demonstrates a simple modification that alters hydrogen bonding potential and solubility. sigmaaldrich.com The ultimate goal is to achieve precise control over the self-assembly process, enabling the creation of materials with predictable structures and functions based on the encoded molecular information of the constituent derivatives.
High-Throughput Screening for New Mechanistic Insights
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands of compounds to identify "hits" with desired activity. nih.gov For a versatile scaffold like this compound and its derivatives, HTS offers a powerful tool to uncover new biological activities and gain mechanistic insights.
Future research could involve screening a library of derivatives against a wide array of biological targets. HTS can be performed using various methods, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., viability, reporter gene assays). nih.gov For example, given its structural similarity to other biologically active molecules, derivatives could be tested for inhibitory activity against specific enzymes or receptors. An HTS assay developed for fatty acid transport proteins uses unlabeled fatty acid derivatives as competitive inhibitors against a fluorescent analog, a model that could be adapted for compounds like this compound. berkeley.edu
Beyond identifying activity, HTS can provide crucial mechanistic clues. Phenotypic screening, which measures the effect of a compound on cell behavior without a preconceived target, is becoming increasingly popular. nih.gov If a derivative of this compound shows an interesting phenotype, subsequent target deconvolution studies using chemical proteomics or CRISPR-based methods can identify its molecular mechanism of action. nih.gov This approach moves beyond testing a single hypothesis and opens the door to discovering entirely new applications for this chemical scaffold. The combination of automated synthesis and HTS could rapidly generate and evaluate thousands of related structures, efficiently mapping the structure-activity relationship and unlocking the therapeutic or functional potential of this compound class. nih.gov
Advanced Computational Modeling and Artificial Intelligence in Design and Prediction
The integration of computational modeling and artificial intelligence (AI) is revolutionizing chemical and materials research. These in silico tools can predict molecular properties, guide experimental design, and accelerate the discovery of new compounds, offering a significant area for future exploration of this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For derivatives of this compound, DFT studies can predict geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.comeajournals.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's reactivity and stability. mdpi.comnih.gov Such calculations can help rationalize observed properties and predict the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for derivatives of this compound, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com These models use calculated molecular descriptors (e.g., hydrophobicity, molar refractivity, electronic properties) to identify which features are crucial for activity. eajournals.orgnih.gov
The table below shows key molecular properties for this compound predicted using computational methods, which serve as the foundation for more advanced modeling.
| Predicted Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C12H9NO2S | PubChemLite uni.lu |
| Monoisotopic Mass | 231.0354 Da | PubChemLite uni.lu |
| XlogP (Hydrophobicity) | 2.8 | PubChemLite uni.lu |
| Predicted CCS ([M+H]+) | 147.7 Ų | CCSbase uni.lu |
| Predicted CCS ([M-H]-) | 152.1 Ų | CCSbase uni.lu |
More advanced AI and machine learning models can further accelerate this process, from generative models that design novel molecules with desired properties to active learning approaches that intelligently select the most informative experiments to perform next, maximizing the efficiency of the research cycle.
Development of Functional Materials with Tailored Properties for Specific Chemical Challenges
The ability of this compound to participate in directional, non-covalent interactions makes it an ideal tecton (building block) for the bottom-up construction of functional materials through crystal engineering. This field aims to design and synthesize crystalline solids with desired physical and chemical properties, such as porosity, conductivity, or specific binding capabilities.
A key strategy is the formation of co-crystals, where two or more different molecules are assembled in a crystalline lattice through interactions like hydrogen bonding. Research on the related compound 4-(pyridin-4-yldisulfanyl)pyridine has shown that when co-crystallized with 2-aminobenzoic acid, it forms robust supramolecular chains linked by O-H···N and N-H···N hydrogen bonds. nih.govresearchgate.net These chains are further organized into layers through π-π stacking interactions. nih.govresearchgate.net Similarly, the isomeric compound 2-[(1-Oxidopyridin-4-yl)sulfanyl]benzoic acid forms dimers through strong O-H···O hydrogen bonds, demonstrating a different but equally predictable assembly pattern. nih.gov
Future research will leverage the specific geometry and bonding sites of this compound to create novel materials. By carefully selecting co-former molecules, it is possible to program the assembly process to yield specific network topologies (e.g., 1D chains, 2D sheets, or 3D frameworks). This could lead to the development of:
Porous Materials: For applications in gas storage or separation, by designing frameworks with specific cavity sizes and chemical environments.
Molecular Sensors: Where the binding of a target analyte into the crystal lattice disrupts the non-covalent interactions, leading to a detectable signal (e.g., a change in fluorescence).
Chiral Resolution Media: By using enantiomerically pure derivatives to create chiral frameworks capable of separating racemic mixtures.
The table below summarizes key crystallographic data from a related co-crystal, illustrating the type of structural information that underpins the design of new functional materials.
| Parameter | Value |
|---|---|
| Formula | C7H7NO2·C10H8N2S2 |
| Crystal System | Monoclinic |
| Primary Interactions | O—H···N and N—H···N Hydrogen Bonds |
| Secondary Interactions | π–π stacking [3.8489 (15) Å] |
| Supramolecular Motif | 1D chains along the b-axis |
By exploring these advanced research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a key component of next-generation technologies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-(Pyridin-2-ylsulfanyl)benzoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions such as the Ullmann reaction or Suzuki-Miyaura coupling. For example, pyridine-2-thiol can react with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) under catalytic conditions (e.g., CuI/ligand systems for Ullmann or Pd catalysts for Suzuki). Optimization involves adjusting temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of reactants. The use of bases like K₂CO₃ improves yields by facilitating deprotonation of the thiol group .
Q. How can crystallographic techniques validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using synchrotron or lab-based sources. Software suites like SHELXL (for refinement) and WinGX (for data processing) are critical. For example, anisotropic displacement parameters refine atomic positions, while ORTEP-3 generates thermal ellipsoid plots to visualize electron density. Recent studies on analogous compounds (e.g., 3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid) achieved R-factors <0.08, indicating high precision .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm connectivity; the pyridine protons (δ 7.5–8.5 ppm) and benzoic acid COOH (δ ~12 ppm) are diagnostic.
- FT-IR : Stretching vibrations for S–C (650–700 cm⁻¹), C=O (1680–1700 cm⁻¹), and pyridine ring (1600 cm⁻¹).
- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm purity .
Advanced Research Questions
Q. How does the sulfanyl-pyridine moiety influence enzymatic interactions, such as with cytochrome P450 enzymes?
The sulfur atom and pyridine nitrogen act as coordination sites. Studies on 4-(thiophen-2-yl)benzoic acid show that cytochrome P450 enzymes (e.g., CYP199A4) preferentially oxidize sulfur, forming sulfoxides over aromatic hydroxylation. Docking simulations suggest the sulfanyl group aligns with the enzyme’s active site, while the benzoic acid anchors via hydrogen bonds. Competitive inhibition assays (e.g., using ketoconazole) can quantify binding affinity .
Q. What are the key challenges in refining crystallographic data for derivatives of this compound, and how are they resolved?
Common issues include:
- Disorder in the sulfanyl linker : Partial occupancy modeling in SHELXL resolves overlapping atoms.
- Twinned crystals : Use of TWINLAW in SHELXTL to identify twin laws and refine against detwinned data.
- Weak diffraction : Data merging from multiple crystals (if isomorphous) improves completeness. Recent refinements of similar structures achieved data-to-parameter ratios >10:1, ensuring reliability .
Q. How do structural modifications (e.g., pyridine position, substituents) affect biological activity?
A comparative analysis of analogs reveals:
| Compound | Pyridine Position | Key Activity Differences |
|---|---|---|
| 4-(Pyridin-2-ylsulfanyl) | 2 | High enzyme inhibition |
| 4-(Pyridin-3-ylsulfanyl) | 3 | Reduced solubility |
| 4-(Pyridin-4-ylsulfanyl) | 4 | Enhanced metal chelation |
| The 2-position optimizes steric and electronic interactions with biological targets, as seen in sulfonamide derivatives where N-substitution (e.g., butyl vs. methyl) modulates cPLA2α inhibition by >50% . |
Q. What strategies mitigate contradictions in biological activity data across studies?
- Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ values from enzyme inhibition vs. cell-based assays).
- Control for tautomerism : The sulfanyl group’s prototropic shifts (e.g., thiol-thione equilibrium) can alter binding; pH-controlled experiments stabilize specific forms.
- Crystallographic validation : Co-crystal structures with targets (e.g., CYP enzymes) resolve ambiguities in binding modes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
